molecular formula C12H18N2 B12075023 4-{[Cyclobutyl(methyl)amino]methyl}aniline

4-{[Cyclobutyl(methyl)amino]methyl}aniline

Cat. No.: B12075023
M. Wt: 190.28 g/mol
InChI Key: ORPDGWGOECUHPT-UHFFFAOYSA-N
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Description

4-{[Cyclobutyl(methyl)amino]methyl}aniline is an organic compound that features a cyclobutyl group attached to a methylamino group, which is further connected to a benzene ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Cyclobutyl(methyl)amino]methyl}aniline typically involves the reaction of cyclobutylmethylamine with 4-chloromethyl aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the compound with improved purity.

Chemical Reactions Analysis

Types of Reactions

4-{[Cyclobutyl(methyl)amino]methyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Quinones, oxidized derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted aniline derivatives

Scientific Research Applications

4-{[Cyclobutyl(methyl)amino]methyl}aniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[Cyclobutyl(methyl)amino]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[Cyclopropyl(methyl)amino]methyl}aniline
  • 4-{[Cyclopentyl(methyl)amino]methyl}aniline
  • 4-{[Cyclohexyl(methyl)amino]methyl}aniline

Uniqueness

4-{[Cyclobutyl(methyl)amino]methyl}aniline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs with different cycloalkyl groups

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

4-[[cyclobutyl(methyl)amino]methyl]aniline

InChI

InChI=1S/C12H18N2/c1-14(12-3-2-4-12)9-10-5-7-11(13)8-6-10/h5-8,12H,2-4,9,13H2,1H3

InChI Key

ORPDGWGOECUHPT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)N)C2CCC2

Origin of Product

United States

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